molecular formula C10H10FN3 B2550221 [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine CAS No. 1501527-36-1

[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine

Cat. No.: B2550221
CAS No.: 1501527-36-1
M. Wt: 191.209
InChI Key: FKLOOHRTPTXWKO-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions: [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring .

Scientific Research Applications

Chemistry: In chemistry, [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Pyrazole derivatives, including this compound, have been studied for their antimicrobial, anti-inflammatory, and anticancer properties . The fluorophenyl group can enhance the compound’s binding affinity to biological targets, making it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biological processes. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

IUPAC Name

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLOOHRTPTXWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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